molecular formula C15H19NO5S B7449485 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid

4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid

Cat. No. B7449485
M. Wt: 325.4 g/mol
InChI Key: ANNMLEXUXMESSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid, also known as BHSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BHSA belongs to the class of sulfonamide compounds and is a derivative of benzoic acid.

Mechanism of Action

4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid also inhibits the activity of VEGF, a protein that promotes the growth of blood vessels. Additionally, 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of prostaglandins, which are involved in inflammation. 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid has also been shown to decrease the expression of VEGF, which inhibits the growth of blood vessels. Additionally, 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid in lab experiments is its ability to inhibit the activity of COX-2 and VEGF, which makes it a promising compound for the treatment of cancer and inflammatory diseases. However, one limitation of using 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid. One direction is to investigate the use of 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid in combination with other compounds for the treatment of cancer and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid in animal models. Additionally, the development of new synthesis methods for 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid could lead to improved yields and increased solubility, making it a more viable compound for future research.
Conclusion
In conclusion, 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid is a promising compound that has shown potential therapeutic properties for the treatment of cancer and inflammatory diseases. Its ability to inhibit the activity of COX-2 and VEGF makes it a promising candidate for future research. However, its low solubility in water presents a limitation for lab experiments. Further research is needed to fully understand the potential of 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid and its future applications.

Synthesis Methods

4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid can be synthesized through a three-step process. The first step involves the synthesis of 3-bicyclo[4.1.0]hepten-3-ol, which is then converted to 3-bicyclo[4.1.0]hepten-3-one in the second step. The final step involves the reaction of 3-bicyclo[4.1.0]hepten-3-one with methoxybenzoyl chloride and sulfamide to yield 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(3-bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-21-14-8-12(4-5-13(14)15(17)18)22(19,20)16-11-3-2-9-6-10(9)7-11/h4-5,8-11,16H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNMLEXUXMESSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2CCC3CC3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.